molecular formula C8H3BrF6O4S B8275932 2-Bromo-4-(trifluoromethoxy)phenyl Trifluoromethanesulfonate

2-Bromo-4-(trifluoromethoxy)phenyl Trifluoromethanesulfonate

Cat. No.: B8275932
M. Wt: 389.07 g/mol
InChI Key: BBQPGYAWLJQWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(trifluoromethoxy)phenyl Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H3BrF6O4S and its molecular weight is 389.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H3BrF6O4S

Molecular Weight

389.07 g/mol

IUPAC Name

[2-bromo-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H3BrF6O4S/c9-5-3-4(18-7(10,11)12)1-2-6(5)19-20(16,17)8(13,14)15/h1-3H

InChI Key

BBQPGYAWLJQWTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 2-bromo-4-(trifluoromethoxy)phenol (Description 11, 10 g, 40 mmol) in pyridine (20 ml), was added trifluooromethanesulphonic anhydride (7.2 ml, 44 mmol), and the reaction was stirred at ambient temperature for 2 h. The reaction was diluted with saturated cooper (II) sulphate (80 ml) and extracted into ethyl acetate (3×60 ml). The combined organic fractions were washed with water (80 ml), brine (80 ml), dried (MgSO4) and evaporated in vacuo. Purification on silica, eluting with hexane gave the title compound as a clear oil (13.1 g, 85%). 1H NMR (250 MHz, CDCl3) δ7.28 (1H, m), 7.40 (1H, d, J 9.1 Hz), and 7.58 (1H, d, J 2.8 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Yield
85%

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